Product packaging for 4-Pyridinepentanamine hydrochloride(Cat. No.:CAS No. 84359-22-8)

4-Pyridinepentanamine hydrochloride

Cat. No.: B3331543
CAS No.: 84359-22-8
M. Wt: 200.71 g/mol
InChI Key: FOEMYROMULOEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Pyridinepentanamine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.1080262 g/mol and the complexity rating of the compound is 98. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN2 B3331543 4-Pyridinepentanamine hydrochloride CAS No. 84359-22-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-ylpentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c11-7-3-1-2-4-10-5-8-12-9-6-10;/h5-6,8-9H,1-4,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEMYROMULOEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704587
Record name 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-22-8
Record name 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyridinepentanamine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-Pyridinepentanamine hydrochloride, the analysis begins by simplifying the final salt form to its free base, 4-(5-aminopentyl)pyridine.

Two primary disconnections are evident in the structure of 4-(5-aminopentyl)pyridine:

C-N Disconnection: The most logical initial disconnection is the bond between the pentyl chain and the terminal amine (C₅-N). This simplifies the target molecule into a primary amine synthon (equivalent to ammonia (B1221849) or a protected amine) and a 5-carbon pyridine-containing electrophile, such as 4-(5-halopentyl)pyridine. This approach is common for synthesizing primary amines.

C-C Disconnection: A more fundamental disconnection breaks the bond between the pyridine (B92270) ring and the pentyl side chain (Py-C₁). This strategy leads to a simplified pyridine precursor and a five-carbon side chain synthon. A highly practical starting material for this approach is 4-picoline (4-methylpyridine), where the methyl group can be functionalized and extended. This disconnection is strategically advantageous as 4-picoline is a readily available and inexpensive bulk chemical. The corresponding five-carbon fragment would need to be introduced via an alkylation reaction, for instance, using a 1-halo-butane derivative that carries a latent functional group for the eventual conversion to the amine.

These disconnections form the basis for designing practical and efficient forward synthetic routes.

Exploration of Classical Synthetic Routes for the Compound

Classical syntheses rely on well-established, robust reactions that have been refined over decades of use in academic and industrial laboratories.

A common and logical pathway to this compound starts with 4-picoline, leveraging the acidity of its methyl protons.

Route Starting from 4-Picoline:

Deprotonation: 4-Picoline is treated with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in a non-protic solvent like liquid ammonia or tetrahydrofuran (B95107) (THF). The base abstracts a proton from the methyl group, generating a nucleophilic 4-picolyl anion.

Alkylation: The picolyl anion is then reacted with a four-carbon electrophile to build the pentyl backbone. A suitable reagent is a 1,4-dihalobutane, for example, 1-bromo-4-chlorobutane. The picolyl anion displaces the more reactive bromide, forming 4-(5-chloropentyl)pyridine. The less reactive chloride on the other end of the chain remains intact.

Amination: The terminal chloride is converted to the primary amine. This can be achieved through several methods:

Gabriel Synthesis: The 4-(5-chloropentyl)pyridine is reacted with potassium phthalimide (B116566). The phthalimide anion displaces the chloride in an Sₙ2 reaction. Subsequent hydrolysis or hydrazinolysis of the resulting phthalimide intermediate cleaves the protecting group to yield the desired primary amine. This method is effective at preventing over-alkylation, which can be an issue when using ammonia directly.

Azide (B81097) Reduction: A two-step sequence involving reaction with sodium azide (NaN₃) to form 4-(5-azidopentyl)pyridine, followed by reduction of the azide group using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C), cleanly produces the primary amine.

Salt Formation: The resulting free base, 4-(5-aminopentyl)pyridine, is dissolved in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) and treated with a solution of hydrogen chloride (HCl) to precipitate the final product, this compound, as a stable salt.

The core of the classical synthesis involves two key mechanistic steps: the generation and alkylation of the picolyl anion and the final amination step.

Picolyl Anion Formation and Alkylation: The acidity of the C-H bonds of the methyl group in 4-picoline (pKa ≈ 34) is significantly higher than that of a typical alkane due to the resonance stabilization of the resulting conjugate base. The negative charge of the picolyl anion is delocalized into the electron-withdrawing pyridine ring, particularly to the nitrogen atom and the C2/C6 positions. This resonance-stabilized carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as 1-bromo-4-chlorobutane, via an Sₙ2 mechanism to form a new carbon-carbon bond.

Amination via Gabriel Synthesis: The Gabriel synthesis proceeds via an Sₙ2 reaction where the nitrogen atom of the phthalimide anion acts as the nucleophile. This anion attacks the carbon atom bearing the chlorine atom in 4-(5-chloropentyl)pyridine, displacing the chloride leaving group. The resulting N-alkylated phthalimide is a stable intermediate that ensures only a single alkyl group is attached to the nitrogen. The final deprotection step with hydrazine (B178648) involves nucleophilic acyl substitution at the carbonyl carbons of the phthalimide ring, leading to the release of the primary amine and the formation of a stable phthalhydrazide (B32825) byproduct.

StepReagents & ConditionsPurpose & Optimization Considerations
Deprotonation Base: NaNH₂ or LDA; Solvent: Liquid NH₃ or dry THF; Temp: -78 °C to -33 °CUse of extremely dry solvents is critical to prevent quenching of the strong base and picolyl anion. LDA is often preferred over NaNH₂ for its better solubility in organic solvents like THF. Low temperatures prevent side reactions.
Alkylation Electrophile: 1-bromo-4-chlorobutane; Temp: -78 °C to room temp.The choice of a dihalide with differential reactivity (Br > Cl) allows for selective alkylation. The reaction is typically started at a low temperature and allowed to warm slowly to control the exothermic reaction and improve yield.
Amination 1. K-Phthalimide, DMF, Heat; 2. Hydrazine (N₂H₄), EtOH, RefluxDimethylformamide (DMF) is a common polar aprotic solvent that accelerates Sₙ2 reactions. Hydrazinolysis is an effective method for deprotection, often providing higher yields than acid or base hydrolysis for this specific transformation.
Salt Formation HCl in Ether or IsopropanolThe choice of solvent can influence the crystal size and purity of the final hydrochloride salt. Anhydrous conditions are necessary to obtain a dry, non-hygroscopic product.

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry aims to develop routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

While specific "green" syntheses for this compound are not widely published, principles from related pyridine syntheses can be applied to envision a more sustainable route.

Use of Greener Solvents and Reagents: The classical synthesis relies on hazardous reagents like liquid ammonia and strong bases, as well as volatile organic solvents. A greener approach would seek to replace these. For instance, the Guareschi–Thorpe pyridine synthesis, a multicomponent reaction, can be performed in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a promoter, showcasing a move away from harsh conditions. nih.gov While this method builds the ring itself, the principle of using water as a solvent is a key green objective.

Catalytic Methods: The classical route has poor atom economy, using stoichiometric amounts of strong base and generating significant salt waste. Modern approaches for C-4 functionalization of pyridines increasingly rely on catalysis. For example, recent research has demonstrated the highly regioselective C-4 alkylation of pyridines using organolithium reagents in combination with specific activators, which can offer more direct and controlled pathways. acs.org Furthermore, developing a catalytic amination step, perhaps using transition metal catalysts that can activate the C-Cl bond or enable direct C-H amination, would drastically reduce waste compared to the Gabriel or azide methods. Ruthenium-catalyzed amination of aminopyridines has been shown to proceed via a novel π-coordination mechanism, highlighting the potential for catalytic strategies in functionalizing pyridine derivatives. nih.gov

Process Intensification: Utilizing technologies like microwave-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating and refluxing, as demonstrated in some modern Hantzsch pyridine syntheses. wikipedia.org

By integrating these principles, future syntheses of this compound could become significantly more efficient and environmentally responsible.

Catalytic Methods for Enhanced Selectivity and Efficiency

Catalytic methods are paramount in the synthesis of 4-pyridinepentanamine and its analogues to ensure high selectivity, efficiency, and milder reaction conditions. Reductive amination, a key transformation in this synthesis, benefits significantly from various catalytic systems. This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

One of the most effective catalytic approaches involves the use of a reducing agent in the presence of an acid catalyst or a transition metal catalyst. For instance, the reductive amination of a 4-pyridyl-containing aldehyde with a suitable amine can be efficiently carried out using sodium borohydride (B1222165) (NaBH₄) in conjunction with a cation exchange resin like DOWEX(R)50WX8. This system allows for high yields under mild, room temperature conditions in a solvent such as tetrahydrofuran (THF). The resin acts as a solid acid catalyst, activating the carbonyl group and facilitating the imine formation and subsequent reduction.

Another notable catalytic system for reductive amination employs α-picoline-borane as a mild and stable reducing agent. organic-chemistry.org This reagent, often used with a small amount of acetic acid as a catalyst, is effective in various solvents, including methanol (B129727) and water, and can even be used under neat conditions. organic-chemistry.org Its stability and selectivity make it a superior alternative to more reactive hydrides, minimizing side reactions.

Transition metal-catalyzed reductive aminations have also been developed. For example, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the stoichiometric reductant. organic-chemistry.org This method is advantageous due to its mild conditions and high functional group tolerance. However, its suitability is dependent on the amine substrate, with anilines and dialkylamines being more effective than monoalkylamines. organic-chemistry.org

Furthermore, direct C-H amination of pyridines represents an atom-economical approach. Recent advancements have demonstrated the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This method utilizes a pyridine reagent to form a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) derivative. nih.gov While this has been demonstrated for direct amination at the pyridine ring, adapting this for the terminal amine of a pre-installed side chain could be a future direction for more efficient syntheses.

The following table summarizes various catalytic systems applicable to the reductive amination step in the synthesis of this compound and related structures.

Catalyst/Reducing SystemSubstratesSolventConditionsYield (%)Reference
NaBH₄/DOWEX(R)50WX8Aldehydes, AnilinesTHFRoom Temp85-93 scielo.org.mx
α-Picoline-borane/AcOHAldehydes, Ketones, AminesMeOH, H₂O, NeatRoom TempHigh organic-chemistry.orgorganic-chemistry.org
Dibutyltin dichloride/PhenylsilaneAldehydes, Ketones, AnilinesDichloromethaneRoom TempGood organic-chemistry.org
Trifluoroacetic acid/TriethylsilaneAldehydes, tert-butyl carbamateDichloromethaneNot specifiedHigh pku.edu.cn

This table represents typical conditions and yields for reductive amination reactions relevant to the synthesis and is not exhaustive.

Synthesis of Structurally Related Analogues and Stereoisomers for Mechanistic Inquiry

The synthesis of structurally related analogues and stereoisomers of 4-pyridinepentanamine is crucial for investigating the structure-activity relationships (SAR) and understanding the mechanistic details of its biological interactions. By systematically modifying the structure, researchers can probe the importance of the pyridine ring, the length and branching of the alkyl chain, and the nature of the amino group.

One common approach to synthesizing analogues is to vary the substitution pattern on the pyridine ring. For example, analogues with substituents at the 2-, 3-, or 5-positions of the pyridine ring can be prepared using appropriately substituted starting materials. The synthesis of 4-pyridylpiperidine analogues of meperidine, where a phenyl group is replaced by a pyridyl group, demonstrated that the point of attachment of the pyridyl ring significantly influences activity. nih.gov

Another area of exploration is the modification of the pentanamine side chain. This can include altering the chain length, introducing branching, or incorporating other functional groups. For instance, the synthesis of bedaquiline (B32110) analogues, which feature a complex side chain, involved the replacement of a quinoline (B57606) ring with a pyridine heterocycle, leading to the discovery of new variants with retained biological activity. nih.gov

The synthesis of stereoisomers is particularly important when the molecule contains chiral centers. If a chiral center is present in the pentanamine side chain, stereoselective synthesis or separation of enantiomers is necessary to evaluate the biological activity of each isomer. For example, in the synthesis of some pyridine-containing compounds, chiral catalysts or auxiliaries can be employed to achieve enantioselective reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine with retention of stereochemistry.

A plausible synthetic route to an analogue of 4-pyridinepentanamine, such as one with a methyl group on the side chain, could involve the reductive amination of 4-(1-methyl-4-oxobutyl)pyridine with ammonia or a protected amine source. The synthesis of the ketone precursor could be achieved through various established methods in organic synthesis.

The table below outlines the synthesis of representative pyridine-containing analogues, highlighting the diversity of accessible structures for mechanistic studies.

Analogue TypeSynthetic StrategyKey IntermediatesPurpose of Analogue
PyridylpiperidinesReplacement of a phenyl group with a pyridyl group in meperidine-like structures.4-ethoxycarbonyl-4-(pyridyl)-1-methylpiperidinesTo study the influence of the pyridine ring's position on biological activity. nih.gov
Pyridine-containing Bedaquiline AnaloguesReplacement of the quinoline ring in bedaquiline with a pyridine ring.Triaryl alkene precursors formed via Suzuki-Miyaura coupling.To explore new chemical space for anti-tubercular therapeutics with potentially improved safety profiles. nih.gov
N-Aryl-N-aminopyridinium SaltsAlkylation of N-aminopyridinium salts.N-aryl-N-aminopyridinium saltsTo serve as ammonia surrogates for the synthesis of secondary amines, avoiding overalkylation. acs.org

This table provides examples of synthetic strategies for creating analogues to probe biological mechanisms and is not an exhaustive list of all possible modifications.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Pyridinepentanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Pyridinepentanamine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

A standard ¹H NMR spectrum of this compound would reveal distinct signals for the protons of the pyridine (B92270) ring and the aliphatic pentanamine chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the pentanamine chain resonate in the upfield region (δ 1.5-3.0 ppm). The integration of these signals provides a ratio of the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm), while the aliphatic carbons would be found further upfield (δ 20-60 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-6 (Pyridine)~8.5 (d)~150.0
H-3, H-5 (Pyridine)~7.3 (d)~124.0
C-4 (Pyridine)-~145.0
α-CH₂~2.7 (t)~35.0
β-CH₂~1.7 (m)~31.0
γ-CH₂~1.6 (m)~25.0
δ-CH₂~1.8 (m)~29.0
ε-CH₂-NH₃⁺~3.0 (t)~40.0

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed. uvic.caepfl.chyoutube.comcolumbia.edulibretexts.orgbas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. uvic.ca For this compound, COSY would show correlations between adjacent protons in the pyridine ring (H-2 with H-3, and H-5 with H-6) and between the neighboring methylene (B1212753) groups in the pentanamine chain. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.5 ppm would show a cross-peak with the carbon signal at ~150.0 ppm, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the α-CH₂ protons would show a correlation to the C-3 and C-5 carbons of the pyridine ring, as well as to the C-4 carbon, confirming the attachment point of the pentyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the α-CH₂ protons of the pentanamine chain and the H-3/H-5 protons of the pyridine ring, providing insights into the preferred orientation of the side chain relative to the ring.

Dynamic NMR for Conformational Analysis of the Compound

The aliphatic chain of this compound is flexible, and the molecule can exist in various conformations that are in rapid equilibrium at room temperature. rsc.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.govnih.govresearchgate.net

By recording NMR spectra at different temperatures, it is possible to slow down the rate of interconversion between different conformers. At lower temperatures, what appears as a single, averaged signal at room temperature may resolve into multiple distinct signals corresponding to different stable conformations. nih.gov The analysis of the line shapes of these signals as a function of temperature can provide quantitative information about the energy barriers to rotation around single bonds and the relative populations of the different conformers. nih.gov For this compound, DNMR could be used to study the rotational dynamics around the C4-Cα bond and within the pentyl chain, providing a more complete understanding of its behavior in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and for deducing the structure of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.govresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of the molecular ion, which is a powerful tool for confirming the chemical formula of this compound. For example, HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Details

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. nih.gov

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the C-C bonds in the aliphatic chain is expected, as is the cleavage of the bond between the pyridine ring and the pentyl chain. The nitrogen atom in the amine group can also influence the fragmentation pattern. libretexts.org

Table 2: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
[M+H]⁺[M+H - NH₃]⁺NH₃Ion with a terminal alkene on the pentyl chain
[M+H]⁺[C₅H₄NCH₂]⁺C₄H₉NH₂Tropylium-like ion from benzylic cleavage
[M+H]⁺[C₅H₅N]⁺C₅H₁₂NPyridine ring
[M+H]⁺[C₅H₁₂N]⁺C₅H₅NPentanamine fragment

Note: This table presents hypothetical fragmentation data based on the known fragmentation patterns of similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group (around 3000-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). nih.gov

Raman spectroscopy, which is sensitive to changes in polarizability, would also provide valuable information. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. nih.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (NH₃⁺)3300-3000IR
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2960-2850IR, Raman
C=N Stretch (Pyridine)~1600IR, Raman
C=C Stretch (Pyridine)~1580, ~1480, ~1440IR, Raman
CH₂ Bend~1465IR
Pyridine Ring Breathing~1000Raman
C-N Stretch1200-1000IR

Note: The wavenumbers are approximate and can be influenced by intermolecular interactions and the physical state of the sample.

Characteristic Functional Group Vibrations of the Compound

The infrared and Raman spectra of this compound would be expected to exhibit a series of distinct bands corresponding to the vibrations of its constituent parts: the pyridine ring, the pentanamine side chain, and the hydrochloride salt.

Protonation of the pyridine nitrogen to form the pyridinium (B92312) salt gives rise to characteristic N⁺-H stretching vibrations. These are typically observed as broad bands in the infrared spectrum, often in the range of 2500-3000 cm⁻¹. The exact position and broadness of this band are sensitive to the strength of hydrogen bonding with the chloride anion.

The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp bands in the 1400-1650 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pentyl chain would be found in the 2850-2960 cm⁻¹ range. The N-H bending vibrations of the primary amine group would also be present.

A hypothetical table of characteristic vibrational frequencies for this compound, based on known data for similar alkylpyridinium salts, is presented below.

Table 1: Hypothetical Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyridinium N⁺-H Stretching 2500 - 3000 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
C=C, C=N (Pyridine Ring) Stretching 1400 - 1650
N-H (Amine) Bending 1590 - 1650
C-H (Alkyl Chain) Bending 1370 - 1470

Note: These are estimated values and would require experimental verification.

Conformational Insights from Vibrational Spectra

The vibrational spectra can also offer insights into the conformational flexibility of the pentanamine side chain. The relative intensities and positions of bands associated with the alkyl chain's C-H bending and rocking modes can be influenced by the molecule's conformation in the solid state. Different conformers (e.g., all-trans vs. gauche) would likely result in distinguishable spectral features. However, without experimental data, a detailed conformational analysis remains speculative.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of this compound in the solid state is X-ray crystallography.

Single Crystal X-ray Diffraction Analysis of the Hydrochloride Salt

A single crystal X-ray diffraction experiment would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would unambiguously confirm the molecular connectivity and provide detailed information about the conformation of the pentanamine chain and the geometry of the pyridinium ring. For related alkylpyridinium hydrochlorides, the crystal system and space group can vary depending on the nature of the alkyl substituent and the packing arrangement.

A hypothetical table of key crystallographic parameters that would be obtained from such an analysis is provided below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) Value to be determined
b (Å) Value to be determined
c (Å) Value to be determined
α (°) 90
β (°) Value to be determined
γ (°) 90
Volume (ų) Value to be determined

Note: These are illustrative examples and the actual parameters would be determined experimentally.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. 4-Pyridinepentanamine itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the pentanamine chain, then ECD could be used to determine the absolute configuration of the stereocenter. As this compound is achiral, this section is not directly applicable. If a chiral derivative were to be synthesized, its ECD spectrum would show differential absorption of left and right circularly polarized light, and the experimental spectrum could be compared with theoretically calculated spectra to assign the absolute stereochemistry.

Chemical Reactivity and Derivatization Studies of 4 Pyridinepentanamine Hydrochloride

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) and Amine Moieties

The reactivity of 4-Pyridinepentanamine hydrochloride is dictated by the interplay between the electron-deficient pyridine ring and the nucleophilic primary amine.

The pyridine ring in 4-Pyridinepentanamine is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, as these positions can best stabilize the resulting negative charge through resonance. youtube.com Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions, with substitution, if it occurs, favoring the C3 position. organic-chemistry.org The presence of the alkyl side chain at the C4 position can further influence the regioselectivity of these reactions.

The primary amine at the terminus of the pentyl chain is a strong nucleophile and a base. It readily reacts with a wide variety of electrophiles. Common reactions include N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides. The basicity of the amine allows for the formation of ammonium (B1175870) salts upon treatment with acids.

Functional Group Interconversions and Chemical Transformations

The presence of both a pyridine ring and a primary amine allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

The primary amine can be transformed into numerous other functional groups. For instance, it can be converted to an amide through acylation, a sulfonamide via reaction with a sulfonyl chloride, or an imine by condensation with an aldehyde or ketone. Oxidation of the primary amine can lead to the corresponding nitro compound or, under controlled conditions, to an oxime. Diazotization of the amine followed by substitution allows for the introduction of a wide range of functionalities, including hydroxyl, halide, and cyano groups.

The pyridine nitrogen can also undergo chemical transformations. It can be oxidized to a pyridine-N-oxide, which can activate the pyridine ring for certain substitution reactions. nih.gov The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt, which can alter the reactivity of the ring system. youtube.com

A summary of potential functional group interconversions is presented in the table below.

Starting Functional GroupReagent(s)Resulting Functional Group
Primary AmineAcyl chloride, Anhydride (B1165640)Amide
Primary AmineSulfonyl chlorideSulfonamide
Primary AmineAldehyde or KetoneImine (Schiff base)
Primary AmineAlkyl halideSecondary or Tertiary Amine
Pyridine NitrogenPeracid (e.g., m-CPBA)Pyridine-N-oxide
Pyridine NitrogenAlkyl halidePyridinium Salt

Derivatization Strategies for Enhanced Analytical Detection and Structural Probing in Research

To improve the detection of this compound in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of the primary amine is often employed. Derivatization can enhance detectability by introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. nih.gov

Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with the primary amine to form a highly fluorescent sulfonamide derivative. nih.gov

Fluorescamine: Reacts with primary amines to yield a fluorescent product.

O-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form a fluorescent isoindole derivative. nih.gov

Benzoyl chloride: Introduces a UV-active benzoyl group, enhancing detection by UV spectrophotometry. nih.gov

These derivatization reactions are typically rapid and can be performed pre-column, allowing for sensitive and selective quantification of this compound in complex matrices.

Exploration of the Compound's Role as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including in multi-component reactions and the construction of macrocyclic and polymeric structures.

Applications in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step. nih.gov The primary amine of this compound can serve as the amine component in several well-known MCRs.

Ugi Reaction: In an Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. researchgate.netmdpi.com this compound could be utilized as the amine component, leading to the synthesis of complex peptide-like structures bearing a pyridine moiety.

Passerini Reaction: The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. researchgate.net While the primary amine of this compound would not directly participate in the classical Passerini reaction, its presence in a molecule that also contains a carboxylic acid or carbonyl group could lead to subsequent intramolecular reactions or provide a site for further functionalization.

Utilization in Macrocyclic or Polymeric Architectures

The ability of this compound to undergo reactions at two distinct sites makes it a suitable monomer for the synthesis of macrocycles and polymers.

Macrocyclization: Intramolecular reactions between the pyridine ring and the primary amine, or intermolecular reactions between two molecules of this compound under high dilution conditions, could lead to the formation of macrocyclic structures. nih.gov For example, acylation of the amine followed by a nucleophilic attack of the pyridine nitrogen on an electrophilic center at the end of the acyl chain could result in a macrocyclic lactam.

Polymer Synthesis: As a diamine-like monomer (considering the reactivity of the pyridine nitrogen in certain contexts), this compound could be used in step-growth polymerization reactions. For instance, reaction with a diacyl chloride could lead to the formation of a polyamide. Similarly, reaction with a dianhydride could yield a polyimide, a class of high-performance polymers. nih.gov The incorporation of the pyridine unit into the polymer backbone would be expected to influence the material's thermal and mechanical properties.

Theoretical and Computational Investigations of 4 Pyridinepentanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-Pyridinepentanamine hydrochloride at the electronic level.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy conformation of the molecule in the gas phase. nih.govbeilstein-journals.org This process accounts for the electrostatic interactions between the protonated pyridine (B92270) ring and the chloride anion, as well as the conformational flexibility of the pentanamine side chain.

By systematically rotating the dihedral angles of the flexible side chain and performing geometry optimizations at each step, a potential energy surface can be mapped. This allows for the identification of various local energy minima (stable conformers) and the transition states that connect them, providing a comprehensive understanding of the molecule's conformational energy landscape.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond LengthC(ring)-C(chain)1.52 Å
C-C (chain)1.54 Å
C-N (chain)1.48 Å
N(ring)-H+1.02 Å
H+...Cl-2.10 Å
Bond AngleC(ring)-C(ring)-C(chain)121.5°
C-C-C (chain)112.0°
C-C-N (chain)110.5°
Dihedral AngleC(ring)-C(ring)-C(chain)-C85.0°
C-C-C-C (chain)180.0° (anti)
C-C-C-N (chain)-65.0° (gauche)

Note: The values in this table are illustrative and represent a plausible conformation. Actual values would be derived from specific DFT calculations.

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. hmdb.canih.gov The calculated shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. By averaging the chemical shifts over several low-energy conformers, a more accurate prediction that accounts for the molecule's flexibility can be obtained. hmdb.ca For instance, the protonation of the pyridine nitrogen is expected to significantly deshield the adjacent ring protons, leading to higher chemical shift values.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of this compound can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. nih.govresearchgate.net These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C-N, N-H, and the pyridine ring vibrations. researchgate.net The N⁺-H stretching frequency in the pyridinium (B92312) cation and the vibrations associated with the aminopentyl chain are particularly characteristic. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Scaled)
N⁺-H StretchPyridinium~3300-3400
C-H Stretch (Aromatic)Pyridine Ring~3050-3150
C-H Stretch (Aliphatic)Pentyl Chain~2850-2960
NH₃⁺ Stretch (asym/sym)Amino Group~3100-3250
C=C, C=N StretchPyridine Ring~1450-1650
CH₂ BendPentyl Chain~1450-1470
NH₃⁺ BendAmino Group~1500-1600

Note: These are typical frequency ranges and would be precisely calculated for each normal mode in a full computational study.

The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity and electronic transitions of this compound. beilstein-journals.orgresearchgate.net

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic or electron-donating character. In this compound, the HOMO is expected to be localized primarily on the chloride anion and potentially parts of the pyridine ring. The LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilic or electron-accepting character. For this molecule, the LUMO is anticipated to be distributed over the protonated pyridine ring, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more easily excited and more reactive. The protonation of the pyridine ring is expected to lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap and the molecule's electronic properties.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and would be determined from specific DFT calculations. The presence of the chloride counter-ion significantly influences the HOMO energy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time, including conformational changes and interactions with a solvent.

The flexible pentanamine chain of this compound can adopt numerous conformations. MD simulations can explore the conformational space of the molecule in both the gas phase and in solution. By simulating the molecule's trajectory over nanoseconds, the relative populations of different conformers can be determined.

In the gas phase, intramolecular interactions, such as potential hydrogen bonding between the terminal amino group and the pyridine ring's nitrogen (if deprotonated) or the chloride ion, would play a significant role in determining the preferred conformations. In solution, the interactions with solvent molecules become dominant.

The presence of a solvent, particularly a polar one like water, can have a profound effect on the structure and dynamics of this compound. rsc.org MD simulations explicitly including solvent molecules can model these effects.

In an aqueous environment, the charged pyridinium and ammonium (B1175870) groups, as well as the chloride anion, will be strongly solvated by water molecules through hydrogen bonding and ion-dipole interactions. This solvation shell can influence the conformational preferences of the alkyl chain. For instance, in water, the molecule might adopt a more extended conformation to maximize its interaction with the solvent, in contrast to a more compact, folded conformation that might be favored in the gas phase or in a non-polar solvent. researchgate.net The dynamics of the solvent molecules around the solute, including their residence times and exchange rates, can also be analyzed to provide a detailed picture of the solvation process.

In Silico Ligand-Target Interaction Prediction and Docking Studies (Mechanistic Focus)

In silico target fishing aims to identify potential protein targets for a given molecule. unipi.itmdpi.com For a molecule like this compound, which features a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor/aromatic system (the pyridine ring), a range of biological macromolecules could serve as potential targets. Kinases, which feature a conserved ATP-binding pocket, are a prominent class of targets for pyridine-containing inhibitors. nih.govnih.govacs.org Computational docking and molecular dynamics are primary tools to explore these potential interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, a hypothetical docking study would be performed against a kinase target, such as Epidermal Growth Factor Receptor (EGFR), which is known to be a target for other pyridine derivatives. nih.govnih.gov

The predicted binding mode would likely involve key non-covalent interactions:

Hydrogen Bonding: The protonated primary amine of the pentanamine chain is a strong hydrogen bond donor and could interact with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. The pyridine nitrogen, as a hydrogen bond acceptor, could interact with donor residues like lysine (B10760008) or asparagine.

Pi-Stacking/Pi-Cation Interactions: The aromatic pyridine ring could form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, or π-cation interactions with charged residues like lysine or arginine. acs.org

Hydrophobic Interactions: The aliphatic pentyl chain would likely orient towards hydrophobic pockets within the binding site, interacting with nonpolar residues such as leucine, valine, and isoleucine.

A molecular dynamics (MD) simulation would further refine this static picture, providing insights into the stability of the predicted binding pose and the flexibility of the ligand-protein complex over time. mdpi.comnih.gov

Table 1: Hypothetical Docking Results for this compound with a Kinase Target

Biological TargetKey Interacting ResidueInteraction TypePredicted Distance (Å)Docking Score (kcal/mol)
EGFR Kinase DomainMet793Hydrogen Bond (Pyridine N)2.9-8.5
Asp855Hydrogen Bond / Salt Bridge (Amine)2.7
Leu718Hydrophobic (Alkyl Chain)3.8

While docking scores provide a useful estimate of binding, more rigorous methods are needed to accurately predict binding affinity. nih.gov Free energy calculations, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offer a more quantitative assessment. nih.govnih.govacs.org These methods calculate the binding free energy (ΔG_bind), which is directly related to the inhibition constant (Ki) or IC50 value of a compound.

The FEP method involves creating a thermodynamic cycle where the ligand is "alchemically" transformed into a solvent molecule both in the protein's binding site and in bulk solvent. nih.gov The difference in the free energy of these two transformations yields the absolute binding free energy. This is computationally expensive but is considered one of the most accurate approaches. researchgate.net

The MM/PBSA method is a more common end-point method where the free energy is calculated based on snapshots from an MD simulation. It sums the molecular mechanics energy in the gas phase with the free energy of solvation.

Table 2: Predicted Binding Free Energies for this compound

Computational MethodΔG_bind (kcal/mol)Components
Docking Score-8.5Empirical Scoring Function
MM/PBSA-12.3ΔE_vdw, ΔE_elec, ΔG_solv
FEP (Theoretical)-11.8 ± 0.5Alchemical Transformation

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry can also predict the chemical reactivity of a molecule. For this compound, theoretical models can explore potential metabolic pathways or synthetic routes. This is often achieved using quantum mechanics (QM) methods, like Density Functional Theory (DFT), to map out a reaction's potential energy surface.

A key application is locating the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy (Ea) and, therefore, its rate. For example, one could model the N-alkylation of the pyridine ring, a common reaction for pyridine derivatives. The model would calculate the energy of the reactants (4-Pyridinepentanamine and an alkylating agent), the transition state, and the final product.

Machine learning models are also emerging as powerful tools for reaction prediction. nih.govcheminf20.org Trained on vast databases of known chemical reactions, these models can predict the likely products for a given set of reactants and conditions, and even suggest optimal catalysts or solvents. arxiv.orgcheminf20.org Such a model could predict, for instance, that the primary amine of this compound is more likely to undergo acylation than the pyridine nitrogen under specific conditions.

Table 3: Hypothetical DFT Calculation for a Reaction Pathway

ReactionReactantsTransition State (TS) Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)Product
Pyridine N-methylation4-Pyridinepentanamine + CH3I+25.225.2N-methyl-4-pentanaminepyridinium iodide
Amine Acylation4-Pyridinepentanamine + Acetyl Chloride+15.815.8N-(5-(pyridin-4-yl)pentyl)acetamide

Biological and Mechanistic Investigations of 4 Pyridinepentanamine Hydrochloride Preclinical and in Vitro

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The study of how a compound like 4-Pyridinepentanamine hydrochloride interacts with and inhibits enzymes is fundamental to understanding its potential biological effects. Enzyme kinetics studies are designed to quantify the potency of inhibition and to elucidate the mechanism by which the compound interferes with enzyme function.

Determination of Inhibition Constants (Kᵢ) and Half-Maximal Inhibitory Concentrations (IC₅₀)

To assess the inhibitory potential of this compound, two key parameters would be determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% under specific experimental conditions. nih.gov It is a practical measure of inhibitor potency; a lower IC₅₀ value indicates a more potent inhibitor. However, IC₅₀ values are dependent on the experimental conditions, including the concentrations of the enzyme and its substrate. nih.gov

The inhibition constant (Kᵢ) is a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is the dissociation constant of the enzyme-inhibitor complex. A smaller Kᵢ value signifies a tighter binding of the inhibitor to the enzyme and thus, higher potency. nih.gov The relationship between IC₅₀ and Kᵢ is dependent on the type of inhibition and the substrate concentration, as described by the Cheng-Prusoff equation. nih.gov

Hypothetical Data for Enzyme Inhibition of this compound Without actual experimental data, the following table is for illustrative purposes only and does not represent real findings.

Target Enzyme IC₅₀ (µM) Kᵢ (µM) Substrate Concentration [S] (µM) Michaelis Constant Kₘ (µM)
Enzyme X Data not available Data not available Data not available Data not available
Enzyme Y Data not available Data not available Data not available Data not available

Characterization of Inhibition Type (e.g., competitive, non-competitive, uncompetitive)

Determining the type of inhibition is crucial for understanding the mechanism of action. This is typically achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). wikipedia.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding does not depend on whether the substrate is bound. researchgate.net This type of inhibitor reduces the Vₘₐₓ but does not change the Kₘ. researchgate.netwikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ, often in the same proportion.

Investigation of Binding Site Interactions via Enzymatic Assays

Further enzymatic assays would be employed to probe the specific interactions between this compound and the enzyme's binding site. Techniques such as site-directed mutagenesis could be used to alter specific amino acid residues in the suspected binding pocket. Observing how these mutations affect the inhibitor's potency (Kᵢ) can help identify the key residues involved in the binding interaction.

Receptor Binding Affinity and Kinetic Studies

Should this compound be investigated for its interaction with specific receptors, binding assays would be essential to characterize its affinity and the kinetics of the binding process.

Radioligand Binding Assays for Equilibrium Dissociation Constants (Kₔ) and Inhibition Constants (Kᵢ)

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is used.

Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kₔ) of the radioligand and the total number of receptors (Bₘₐₓ) in a tissue or cell preparation. The Kₔ represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity.

Competition Binding Assays: These assays are used to determine the inhibition constant (Kᵢ) of an unlabeled compound, such as this compound. In these experiments, a fixed concentration of radioligand is competed for binding to the receptor by increasing concentrations of the unlabeled test compound. The Kᵢ value reflects the affinity of the test compound for the receptor.

Hypothetical Receptor Binding Data for this compound This table is for illustrative purposes only, as no experimental data has been published.

Receptor Target Radioligand Used Kₔ of Radioligand (nM) Kᵢ of this compound (nM)
Receptor A Data not available Data not available Data not available
Receptor B Data not available Data not available Data not available

Kinetic Analysis of Ligand-Receptor Association (kₒₙ) and Dissociation (kₒff) Rates

Beyond equilibrium binding affinity, the kinetics of how a ligand binds to and dissociates from its receptor provide a more dynamic understanding of the interaction.

The association rate constant (kₒₙ) , or on-rate, describes the rate at which the ligand binds to the receptor.

The dissociation rate constant (kₒff) , or off-rate, describes the rate at which the ligand-receptor complex falls apart.

These kinetic parameters are important as they determine the residence time of a drug at its receptor, which can significantly influence its pharmacological activity in vivo. The ratio of kₒff to kₒₙ provides an independent measure of the equilibrium dissociation constant (Kₔ).

Elucidation of Competitive Binding Modalities

Competitive binding assays are fundamental in pharmacology to determine if a compound interacts with the same site on a receptor or enzyme as a known ligand. In these experiments, a labeled ligand with a known affinity for the target is incubated with the target protein. The addition of an unlabeled competitor, such as this compound, would be expected to displace the labeled ligand in a concentration-dependent manner if they both compete for the same binding site. This displacement is measured to calculate the binding affinity (often expressed as Ki) of the test compound.

Currently, specific studies detailing the competitive binding modalities of this compound against specific biological targets are not extensively documented in publicly accessible scientific literature. While the compound's structure, featuring a pyridine (B92270) ring and a terminal primary amine connected by a pentyl chain, suggests potential interactions with various receptors or enzymes, dedicated competitive binding assay results remain to be published.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These investigations typically involve synthesizing and testing a series of analogs to identify which parts of the molecule, or pharmacophores, are key for target interaction.

Impact of Structural Modifications on Biological Interaction Profiles

Systematic structural modification of this compound would provide critical insights into its interaction with biological targets. Key modifications could include:

Altering the Alkyl Chain Length: Investigating analogs with shorter (e.g., butyl, propyl) or longer (e.g., hexyl) chains between the pyridine ring and the amine group would reveal the optimal spacing for target engagement.

Modification of the Pyridine Ring: Changing the substitution pattern on the pyridine ring (e.g., moving the pentanamine chain to the 2- or 3-position) or adding other substituents could significantly alter binding affinity and selectivity.

Substitution on the Terminal Amine: Converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, would help to probe the role of this group in molecular recognition, such as its involvement in hydrogen bonding.

As of now, comprehensive SAR studies for this compound are not available in the peer-reviewed literature, precluding the creation of a detailed data table on the biological interaction profiles of various analogs.

Pharmacophore Modeling for Understanding Key Molecular Features for Binding

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would typically identify features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors (the nitrogen in the pyridine ring), and hydrophobic regions (the pentyl chain and pyridine ring).

The development of such a model requires a set of active compounds and their associated biological activity data. Given the lack of extensive SAR data for this compound, a validated pharmacophore model has not been published. A hypothetical model would likely highlight the spatial relationship between the aromatic ring system and the basic amine as being critical for activity.

Stereochemical Influence on Target Binding and Mechanistic Activity

Stereochemistry can play a pivotal role in the interaction of a drug with its biological target, as receptors and enzymes are chiral environments. However, the parent structure of this compound is achiral, meaning it does not have a stereocenter and exists as a single, non-superimposable mirror image.

Therefore, investigations into stereochemical influence would only become relevant if structural modifications were introduced that create a chiral center. For example, adding a substituent to the pentyl chain would create a chiral molecule, allowing for the synthesis and separate testing of its (R) and (S) enantiomers. Such studies would determine if a specific stereoisomer has a higher affinity or different activity profile, but research on such chiral analogs of this compound has not been reported.

Cellular Mechanistic Studies (e.g., specific pathway modulation in in vitro cell lines)

Cellular mechanistic studies aim to understand how a compound affects the internal workings of a cell, such as specific signaling pathways or cellular processes, after it engages with its molecular target.

Investigation of Molecular Target Engagement in Model Cellular Systems

To confirm that a compound interacts with its intended target within a cellular environment, researchers use target engagement assays. These can include techniques like the cellular thermal shift assay (CETSA), where target protein stabilization upon ligand binding is measured, or reporter gene assays that measure the downstream consequences of target modulation.

Detailed studies investigating the molecular target engagement of this compound in specific model cellular systems have not been published. Consequently, there is no available data to demonstrate its effects on specific cellular pathways or to confirm its interaction with a particular molecular target in an in vitro cellular context.

Research on Intracellular Distribution of this compound Remains Undisclosed

Detailed preclinical and in vitro research findings on the intracellular distribution and subcellular localization of the chemical compound this compound are not publicly available at this time.

Despite a comprehensive search for scientific literature, no studies detailing the specific mechanisms by which this compound enters cells or its subsequent distribution within subcellular compartments could be identified. Consequently, data tables and detailed research findings on this particular subject cannot be provided.

The requested article section, "," with a specific focus on "Intracellular Distribution and Subcellular Localization in Research Contexts," cannot be generated due to the absence of published research in this area.

Further investigation into the broader biological and mechanistic properties of this compound may be necessary to infer potential intracellular behaviors, but direct evidence remains elusive.

Advanced Analytical Methodologies for Research Applications of 4 Pyridinepentanamine Hydrochloride

Chromatographic Techniques for High-Resolution Separation and Purity Assessment in Research

Chromatography is a cornerstone of analytical chemistry, offering powerful methods for the separation and assessment of 4-Pyridinepentanamine hydrochloride. The choice of technique is dictated by the analyte's properties and the research objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

A common approach for a polar, basic compound such as this compound would be Reverse-Phase HPLC (RP-HPLC) . Method development would focus on several key parameters to achieve optimal separation and peak shape.

Column Selection: A C18 column is a frequent choice for RP-HPLC. For instance, in the analysis of a novel pyridine (B92270) derivative, a study utilized a Luna 5µ C18 (2) column (250 × 4.80 mm) to achieve good separation. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The selection and ratio of these components are crucial for controlling the retention and elution of the analyte. For pyridine derivatives, a mobile phase of acetonitrile (B52724) and water is common. researchgate.net The pH of the aqueous phase is also a critical parameter to control the ionization state of the amine group in this compound, thereby influencing its retention.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. The selection of the detection wavelength is optimized for maximum absorbance of the pyridine ring. For example, a wavelength of 237 nm was found to be optimal for a pyrazolone (B3327878) derivative. researchgate.net

Method Validation: A developed HPLC method must be validated according to international guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration of a proportional relationship between the detector response and the concentration of the analyte over a defined range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Example of HPLC Method Validation Parameters for a Pyridine Derivative

ParameterAcceptance CriteriaExample Result
Linearity (R²)≥ 0.9990.999
Precision (%RSD)≤ 2%0.3%
Accuracy (% Recovery)98-102%99.5%
LODSignal-to-noise ratio of 3:1Dependent on analyte and detector
LOQSignal-to-noise ratio of 10:1Dependent on analyte and detector

For amine-containing compounds that are difficult to analyze with UV detection, pre-column derivatization can be employed. A derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC) can be used to attach a chromophore to the amine, enhancing its detectability. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization: The primary amino group in this compound is the main target for derivatization. Common derivatization reactions for amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. shimadzu.eu

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form fluoroacyl derivatives, which are highly volatile and can be detected with high sensitivity by an electron capture detector (ECD) or mass spectrometry. nih.gov

The derivatization process involves reacting the analyte with the derivatizing agent, often in the presence of a catalyst and a suitable solvent like pyridine. shimadzu.eu The reaction conditions, such as temperature and time, need to be optimized for complete derivatization.

GC System: A typical GC system for the analysis of derivatized this compound would consist of:

Injector: A split/splitless injector is commonly used.

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS), is often suitable for separating the derivatized analytes. nih.gov

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers higher selectivity and structural information.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

If this compound exists as a racemic mixture, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral chromatography is the most common technique for this purpose.

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the predominant method for enantiomeric separation in the pharmaceutical industry. nih.gov The CSP creates a chiral environment that allows for differential interactions with the two enantiomers, leading to their separation.

Types of Chiral Stationary Phases: A variety of CSPs are available, including:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for the resolution of a broad range of racemic compounds. tsijournals.com

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Protein-based CSPs: Columns with immobilized proteins like bovine serum albumin (BSA) or α-acid glycoprotein (B1211001) (AGP) can also be used. tsijournals.com

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the type and concentration of organic modifiers and additives) to achieve baseline separation of the enantiomers. For example, in the chiral separation of cathine (B3424674) hydrochloride enantiomers, a Chiralpak AD-H column with a mobile phase of n-heptane, ethyl alcohol, and diethylamine (B46881) was used. tsijournals.com

Chiral GC: While less common for pharmaceutical analysis, chiral GC can also be used for the separation of enantiomers, particularly for volatile compounds. This would require the derivatization of this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Hyphenated Techniques for Comprehensive Research Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal technique for the quantitative analysis of this compound in complex biological samples like plasma or serum. nih.govwaters.com

A typical LC-MS/MS method involves:

Sample Preparation: This is a critical step to remove interferences from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. For the analysis of antipsychotics in plasma, a simple protein precipitation with methanol (B129727) has been shown to be effective. nih.govwaters.com

LC Separation: A fast LC method using a C18 column with a gradient elution is often employed to separate the analyte from other components in the sample. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of basic compounds like this compound. The tandem mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of a Basic Drug in Plasma

ParameterCondition
LC ColumnKINTEX C18 (50 mm × 3.0 mm, 5 μm) nih.gov
Mobile PhaseGradient of 2 mM aqueous ammonium (B1175870) formate (B1220265) and methanol nih.gov
Flow Rate0.5 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Detection ModeMultiple Reaction Monitoring (MRM) waters.com

The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. As with GC, the analysis of this compound by GC-MS requires prior derivatization to increase its volatility.

The GC separation is performed as described in section 7.1.2. The mass spectrometer serves as a highly specific detector, providing both quantitative data and structural information. The mass spectrum of the derivatized analyte will show a characteristic fragmentation pattern that can be used for its unambiguous identification.

For quantitative analysis, the GC-MS can be operated in the Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored. This significantly improves the sensitivity and selectivity of the analysis. A study on the GC-MS analysis of biogenic amines after derivatization with pentafluoropropionic anhydride demonstrated the high sensitivity of this approach, with limits of detection in the femtomole range. nih.gov

The development of a GC-MS method would involve optimizing the derivatization reaction, the GC temperature program, and the mass spectrometer parameters (e.g., ionization energy and the selection of ions for SIM).

Development of Derivatization Protocols for Specific Research Analyses

Pre-column and Post-column Derivatization for Enhanced Detection

The primary amino group of this compound generally lacks a strong chromophore or fluorophore, making its detection at low concentrations difficult with common UV-Vis or fluorescence detectors. sigmaaldrich.com Derivatization techniques introduce a label into the molecule that imparts strong UV absorbance or fluorescence, thereby significantly increasing detection sensitivity. thermofisher.com This can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comchromatographytoday.com

Pre-column Derivatization

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. actascientific.com This approach offers several advantages, including the flexibility to use a wider range of reagents and reaction conditions, and the potential to remove excess reagent before analysis to avoid interference. mdpi.com For primary amines like this compound, several reagents are commonly employed. thermofisher.comactascientific.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. actascientific.com This is a widely used method due to its speed and the stability of the resulting derivatives. thermofisher.com

9-Fluorenylmethyl-chloroformate (FMOC): FMOC is another popular reagent that reacts with primary amines to yield stable, fluorescent derivatives. actascientific.comnih.gov

Dansyl Chloride: This reagent forms highly fluorescent and UV-absorbing derivatives with primary amines. actascientific.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary amines to produce derivatives with excellent stability and selectivity for spectrofluorometric detection. sigmaaldrich.com

The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of interfering substances in the sample matrix. mdpi.com

Post-column Derivatization

In post-column derivatization, the derivatizing reagent is continuously mixed with the column effluent after chromatographic separation and before it reaches the detector. chromatographytoday.compickeringlabs.com This technique is advantageous because it avoids the formation of multiple derivative products from a single analyte and is not affected by the stability of the derivative over the course of the chromatographic run. chromatographytoday.com The reaction must be rapid and complete to minimize band broadening. pickeringlabs.comnih.gov Reagents like OPA and ninhydrin (B49086) are commonly used in post-column systems for the detection of amines. nih.gov Post-column derivatization increases both sensitivity and selectivity in HPLC analysis. pickeringlabs.com

Table 1: Comparison of Pre-column and Post-column Derivatization for this compound Analysis

FeaturePre-column DerivatizationPost-column Derivatization
Reaction Time More flexible, can accommodate slower reactions. mdpi.comMust be rapid to minimize band broadening. pickeringlabs.com
Reagent Interference Excess reagent can be removed before injection, but reagent by-products can sometimes interfere. actascientific.comReagent peaks are typically not observed as the reaction occurs after separation. chromatographytoday.com
Derivative Stability Derivatives must be stable throughout the chromatographic run. sigmaaldrich.comDerivatives only need to be stable from the reactor to the detector. chromatographytoday.com
Automation Can be automated using autosamplers. thermofisher.comnih.govRequires a dedicated post-column reaction system with pumps and reactors. pickeringlabs.com
Common Reagents OPA, FMOC, Dansyl Chloride, DMQC-OSu. thermofisher.comsigmaaldrich.comactascientific.comOPA, Ninhydrin. nih.gov

Derivatization for Improved Chromatographic Performance

The high polarity and basic nature of the primary amine and pyridine groups in this compound can lead to poor chromatographic performance, particularly in reversed-phase HPLC and gas chromatography (GC). thamesrestek.co.uk Common issues include poor retention on nonpolar stationary phases and peak tailing due to interactions with active sites on the column. thamesrestek.co.uk Derivatization can mitigate these problems by altering the physicochemical properties of the molecule.

Improved Peak Shape: The basic amine group can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing. thamesrestek.co.ukreddit.com Derivatization masks this functional group, leading to more symmetrical, sharper peaks and improved resolution.

Increased Volatility for GC Analysis: For gas chromatography, the low volatility of this compound requires derivatization to convert it into a more volatile compound. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose, sometimes with a catalyst like pyridine. researchgate.netnih.gov This process reduces polarity and increases thermal stability, enabling GC-MS analysis. nih.gov

Techniques such as Hydrophilic Interaction Chromatography (HILIC) can also be employed to improve the retention of very polar analytes like this compound. waters.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is complementary to reversed-phase chromatography. waters.com

Quantitative Analysis Methods for Research Studies

Accurate quantification of this compound is crucial for various research applications, such as monitoring the progress of a chemical reaction or determining its concentration in in vitro assays. Modern analytical techniques, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for robust quantitative analysis. cdc.govnih.gov

Reaction Monitoring

The progress of chemical reactions involving this compound, either as a reactant or a product, can be monitored quantitatively. By taking aliquots from the reaction mixture at different time points and analyzing them, researchers can determine reaction kinetics and yield. HPLC-UV is a common method, especially if a derivatization step is included to enhance the UV absorbance of the analyte. However, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for its superior selectivity and sensitivity, which allows for the analysis of complex reaction mixtures with minimal sample cleanup. nih.gov In LC-MS, quantification is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the analyte's molecular ion or a characteristic fragment ion. nih.gov

Table 2: Quantitative Parameters for LC-MS/MS Analysis of a Derivatized Analyte

ParameterDescriptionTypical Setting
Ionization Mode Electrospray Ionization (ESI) is common for polar molecules. Can be run in positive or negative mode depending on the derivative. nih.govESI Positive/Negative
Capillary Voltage The voltage applied to the ESI needle to generate a spray of charged droplets. nih.gov3.0 - 4.0 kV
Source Temperature The temperature of the ion source, which aids in desolvation. nih.gov120 - 150 °C
Desolvation Gas Flow The flow rate of the nitrogen gas used to evaporate the solvent from the charged droplets. nih.gov600 - 800 L/h
Monitoring Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in tandem MS. nih.govMRM
Precursor Ion (Q1) The m/z of the derivatized this compound molecular ion.Analyte-specific
Product Ion (Q3) The m/z of a specific fragment ion generated by collision-induced dissociation of the precursor ion.Analyte-specific
Collision Energy The energy applied to induce fragmentation of the precursor ion.Optimized for each analyte

In Vitro Assay Quantification

In the context of in vitro studies, such as cell-based assays or enzyme inhibition experiments, quantifying the concentration of this compound is essential for understanding its biological activity. Due to the complexity of biological matrices (e.g., cell lysates, culture media), highly selective and sensitive analytical methods are required. nih.gov

LC-MS/MS is the gold standard for this application. nih.gov The method involves developing a calibration curve using standards of known concentrations prepared in a matrix similar to the study samples. An internal standard, a compound with similar chemical properties to the analyte, is often added to all samples and standards to correct for variations in sample preparation and instrument response. The high selectivity of MRM minimizes interference from the complex biological matrix, allowing for accurate quantification even at low concentrations. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly after a derivatization step to improve the volatility and thermal stability of the analyte. nih.gov

Emerging Research Directions and Unexplored Avenues for 4 Pyridinepentanamine Hydrochloride

Potential Applications in Materials Science and Catalysis Research

The unique electronic and structural properties of the pyridine (B92270) nucleus have long been harnessed in the development of advanced materials and efficient catalysts. Extrapolating from these successes, 4-Pyridinepentanamine hydrochloride presents several intriguing avenues for exploration.

In materials science , the incorporation of pyridine derivatives into liquid crystals can induce significant changes in their mesophases and physical properties due to the presence of the polarizable nitrogen atom nih.gov. The molecular architecture of this compound, with its flexible pentanamine chain and polar hydrochloride group, could be investigated for its potential to form novel liquid crystalline materials. Furthermore, theoretical studies on polynitro-bridged pyridine derivatives have highlighted their potential as high-energy materials researchgate.net. While this compound does not fall into this category, its synthesis could be a precursor for creating new energetic materials.

In the realm of catalysis , pyridine and its derivatives are well-established as ligands in transition metal complexes that catalyze a wide array of chemical transformations. Due to its Lewis basic character, the nitrogen atom in the pyridine ring can coordinate with various transition metals, forming complexes with diverse catalytic activities alfachemic.com. These complexes have been employed in polymerization, hydrogenation, hydroformylation, and cross-coupling reactions alfachemic.comacs.orgwikipedia.org. The pentanamine side chain of this compound could introduce secondary coordination sites or steric bulk, potentially modulating the catalytic activity and selectivity of metal complexes. The introduction of a pyridine moiety into polyazamacrocyclic ligands has been shown to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes, enhancing their catalytic applications unimi.it.

Table 1: Potential Applications of Pyridine Derivatives in Materials Science and Catalysis

Application AreaSpecific Role of Pyridine MoietyPotential Relevance for this compound
Materials Science Inducing or modifying liquid crystalline phases nih.gov.The compound's structure could be explored for the design of new liquid crystals.
Precursor for high-energy density materials researchgate.net.Could serve as a building block for novel energetic materials.
Catalysis Ligand for transition metal catalysts in various reactions alfachemic.comacs.orgwikipedia.org.The pyridine nitrogen can act as a ligand, with the side chain potentially influencing catalytic performance.
Modulating electronic and steric properties of macrocyclic complexes unimi.it.The pentanamine chain could offer unique steric and electronic effects in catalytic systems.

Investigation of Unconventional Reaction Pathways for the Compound

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, with numerous established methods. However, the exploration of unconventional reaction pathways can lead to more efficient, sustainable, and novel synthetic routes. For this compound, several underexplored synthetic strategies could be investigated.

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with amines baranlab.org. More modern approaches include transition-metal-catalyzed C–H bond functionalization, which allows for the direct introduction of substituents onto the pyridine ring nih.gov. Investigating such late-stage functionalization techniques on a precursor to this compound could provide access to a library of related compounds with diverse properties.

Furthermore, cycloaddition reactions, such as the hetero-Diels-Alder reaction of 1-azadienes, offer a powerful strategy for constructing the pyridine ring baranlab.orgrsc.org. Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide an atom-efficient route to pyridines acsgcipr.org. Applying these unconventional cycloaddition strategies to precursors of this compound could lead to more convergent and efficient synthetic pathways. One-pot multicomponent reactions, which can generate complex molecules in a single step, represent another green and efficient approach to synthesizing novel pyridine derivatives nih.gov.

Table 2: Unconventional Synthetic Approaches for Pyridine Derivatives

Reaction TypeDescriptionPotential Application to this compound Synthesis
C–H Functionalization Direct introduction of functional groups onto the pyridine ring, catalyzed by transition metals nih.gov.Could be used to modify the pyridine core of a precursor molecule, leading to diverse analogs.
Cycloaddition Reactions Construction of the pyridine ring via reactions like hetero-Diels-Alder or [2+2+2] cycloadditions baranlab.orgrsc.orgacsgcipr.org.Offers alternative and potentially more efficient routes to the core pyridine structure.
Multicomponent Reactions Combining three or more reactants in a single operation to form a complex product nih.gov.Could enable a more streamlined and environmentally friendly synthesis of the target compound.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of its Interactions

Should this compound exhibit any biological activity, a deep understanding of its mechanism of action would be crucial for its further development. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to elucidate how a small molecule interacts with a biological system nih.govresearchgate.netnih.gov.

By treating cells or organisms with this compound and subsequently analyzing the changes across different "omic" layers, researchers could identify the specific cellular pathways and molecular targets affected by the compound. This approach can reveal modes of action that are not apparent from traditional biochemical assays nih.govresearchgate.net. For instance, transcriptomic analysis can identify genes whose expression is altered, proteomics can reveal changes in protein abundance or post-translational modifications, and metabolomics can uncover shifts in metabolic pathways .

Network-based analyses can then be used to integrate these different data types, providing a holistic view of the compound's effects and helping to identify key molecular players and regulatory networks nih.govahajournals.org. This approach is particularly valuable for uncharacterized compounds, as it does not require prior knowledge of the compound's target nih.govresearchgate.net.

Table 3: Multi-Omics Approaches for Mechanistic Understanding

Omics LayerInformation GainedRelevance to this compound
Genomics Genetic variations influencing response.Identify genetic markers for sensitivity or resistance to the compound's effects.
Transcriptomics Changes in gene expression.Reveal the cellular pathways modulated by the compound.
Proteomics Alterations in protein levels and modifications.Identify direct protein targets and downstream signaling events.
Metabolomics Shifts in metabolite concentrations.Uncover the metabolic pathways affected by the compound.

Development of Advanced Probes and Tracers for Academic Research Purposes

The structural scaffold of this compound lends itself to the development of molecular probes and tracers for various research applications. The pyridine ring is a common feature in fluorescent sensors and radiolabeled tracers, and the pentanamine side chain provides a convenient handle for modification mdpi.comnih.govnih.gov.

Fluorescent Probes: Pyridine derivatives have been successfully developed as fluorescent chemosensors for detecting metal ions and other small molecules mdpi.commdpi.com. By attaching a fluorophore to the this compound scaffold, it could be transformed into a probe to visualize specific biological targets or processes within cells. The development of such probes would be invaluable for studying drug-target interactions and cellular pathways in real-time rsc.orgmskcc.orgnih.gov.

Radiolabeled Tracers: The radiolabeling of molecules with positron-emitting isotopes, such as Fluorine-18, allows for non-invasive imaging using Positron Emission Tomography (PET) wikipedia.org. Pyridine-containing molecules have been successfully radiolabeled and used as PET tracers to image targets in the brain and other organs nih.govnih.gov. The synthesis of a radiolabeled version of this compound could enable in vivo studies of its biodistribution, target engagement, and pharmacokinetics. This would be a critical step in evaluating its potential as a therapeutic or diagnostic agent eurekalert.org.

Table 4: Potential Probe and Tracer Development from this compound

Probe/Tracer TypeDevelopment StrategyPotential Research Application
Fluorescent Probe Covalent attachment of a fluorescent dye to the pentanamine side chain mdpi.commdpi.com.Visualizing the subcellular localization and target engagement of the compound.
Radiolabeled Tracer Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the molecule nih.govnih.govwikipedia.org.Non-invasive in vivo imaging of the compound's biodistribution and pharmacokinetics using PET.

Q & A

Q. What are the critical factors in optimizing the synthesis of 4-Pyridinepentanamine hydrochloride to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature, pH, and reaction time. For example, in analogous amine-hydrochloride syntheses, yields and purity are highly dependent on stoichiometric ratios of reactants and the use of catalysts to promote selective bonding . Post-synthesis purification via recrystallization or chromatography is recommended, with analytical techniques like NMR and mass spectrometry used to confirm structural integrity and purity ≥95% .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) provides additional validation of molecular weight, while elemental analysis verifies stoichiometric composition . For trace impurities, use gas chromatography-mass spectrometry (GC-MS) with detection limits ≤0.1% .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Dose-response assays (e.g., enzyme inhibition, receptor binding) are critical. For example, in studies of similar pyridine derivatives, IC₅₀ values were determined using fluorometric or colorimetric substrates. Cell viability assays (MTT or resazurin) assess cytotoxicity, with EC₅₀ values calculated using nonlinear regression models . Ensure replicates (n ≥ 3) and include positive/negative controls to minimize experimental bias .

Advanced Research Questions

Q. How do pharmacokinetic properties (ADME) of this compound influence its therapeutic potential?

Methodological Answer: Conduct in vivo ADME studies using rodent models. For absorption, use oral/intravenous administration followed by plasma concentration profiling via LC-MS/MS. Tissue distribution is quantified using radiolabeled analogs. Metabolism is assessed via liver microsomal assays (CYP450 isoforms), and excretion is tracked in urine/feces over 72 hours . Computational modeling (e.g., PBPK) can predict human pharmacokinetics .

Q. What strategies are effective for structural modification to enhance biological activity or reduce toxicity?

Methodological Answer: Derivatize the pyridine or pentanamine moiety via halogenation, alkylation, or sulfonation. For example, trifluoromethyl groups (as in analogous compounds) improve metabolic stability . Structure-activity relationship (SAR) studies using combinatorial libraries and molecular docking (e.g., AutoDock Vina) identify high-affinity analogs. Toxicity is screened via Ames test and hERG channel inhibition assays .

Q. How can factorial design optimize formulation studies for this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate variables like excipient concentration, pH, and particle size. For example, in hydrogel formulations, viscosity and drug release kinetics (e.g., zero-order vs. Higuchi models) are analyzed . Response surface methodology (RSM) identifies optimal conditions, validated via ANOVA (p < 0.05) .

Q. How should researchers address contradictory data in dose-dependent biological activity studies?

Methodological Answer: Re-evaluate experimental parameters: ensure consistent cell passage numbers, assay temperature, and solvent controls (e.g., DMSO ≤0.1%). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm results. Meta-analysis of replicate datasets (n ≥ 6) with Grubbs’ test removes outliers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and store at 2–8°C in airtight containers. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels. Acute toxicity is assessed via LD₅₀ in rodents (OECD 423), while genotoxicity requires micronucleus or comet assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinepentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Pyridinepentanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.